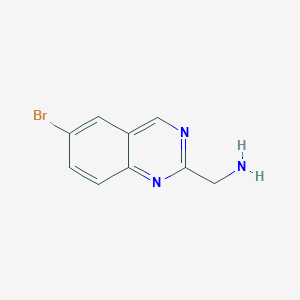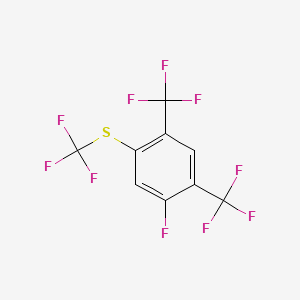
(3,5-Bis(difluoromethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis(difluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2 and a molecular weight of 208.16 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
The synthesis of (3,5-Bis(difluoromethyl)phenyl)hydrazine typically involves the reaction of 3,5-bis(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
(3,5-Bis(difluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of hydrazones and related derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted phenyl oxides, while reduction may produce difluoromethyl-substituted phenylamines .
Applications De Recherche Scientifique
(3,5-Bis(difluoromethyl)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
(3,5-Bis(difluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
(3,5-Bis(trifluoromethyl)phenyl)hydrazine: This compound has trifluoromethyl groups instead of difluoromethyl groups, which may result in different chemical reactivity and biological activity.
(3,5-Difluoromethylphenyl)amine:
(3,5-Bis(difluoromethyl)phenyl)thiourea: This compound contains a thiourea group instead of a hydrazine group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of difluoromethyl and hydrazine functionalities, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8F4N2 |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
[3,5-bis(difluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7(10)4-1-5(8(11)12)3-6(2-4)14-13/h1-3,7-8,14H,13H2 |
Clé InChI |
ASXRLRBIIKHSHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)F)NN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


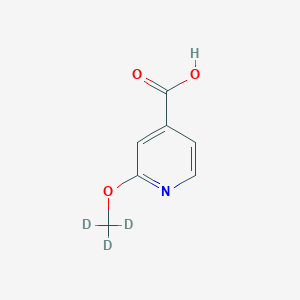
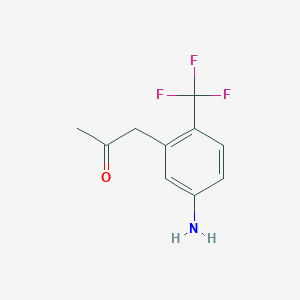
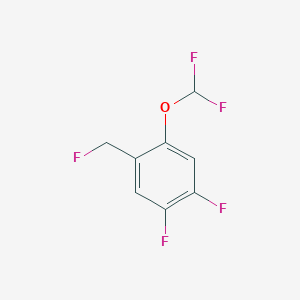
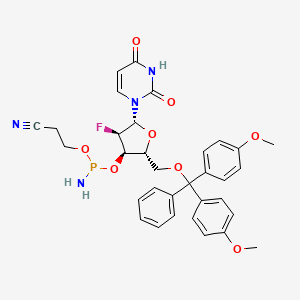
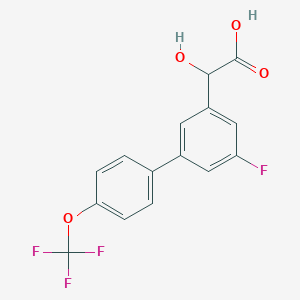

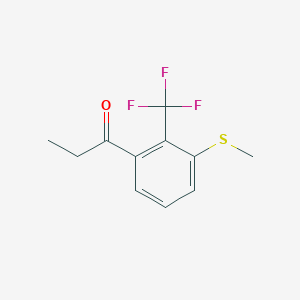
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)

